molecular formula C12H10O3 B1217883 3-(2-Hydroxyphenyl)catechol CAS No. 91368-55-7

3-(2-Hydroxyphenyl)catechol

Cat. No. B1217883
CAS RN: 91368-55-7
M. Wt: 202.21 g/mol
InChI Key: USBNIYMZDQVDSO-UHFFFAOYSA-N
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Description

Biphenyl-2,2',3-triol is a member of catechols and a member of hydroxybiphenyls. It has a role as a mouse metabolite.

Scientific Research Applications

Role in Autonomic Function Testing

Catechols, including compounds like 3-(2-Hydroxyphenyl)catechol, play a significant role in autonomic function testing. They are involved in various neurochemical processes due to their unique structure, containing hydroxyl groups on a benzene ring. These compounds are informative in the diagnostic evaluation of dysautonomias, although not typically diagnostic on their own (Goldstein & Cheshire, 2018).

Anaerobic Metabolism in Bacteria

3-(2-Hydroxyphenyl)catechol is metabolized anaerobically by certain bacteria, like Thauera aromatica. This process involves complex enzymatic reactions, contributing to the understanding of anaerobic metabolism of aromatic substrates in bacteria (Ding, Schmeling & Fuchs, 2007).

Applications in Chemical Synthesis

In chemical synthesis, 3-(2-Hydroxyphenyl)catechol derivatives have been used in various reactions. For example, its derivatives have been involved in reductive coupling reactions, showcasing its utility in organic synthesis and the production of complex organic compounds (Seo et al., 2008).

Biocatalysis in Cosmetic and Food Additives

3-(2-Hydroxyethyl)catechol, a derivative of 3-(2-Hydroxyphenyl)catechol, shows potential as a skin-lightening and antioxidative agent. It is expected to be used in cosmetics, food additives, and even in chemical products like electronic materials. The biocatalytic production of this compound has been enhanced through genetic modifications in Escherichia coli (Matsude et al., 2021).

In Atmospheric Chemistry

Catechol derivatives are significant in atmospheric chemistry, particularly as precursors to secondary organic aerosols (SOAs). They undergo oxidation processes in the atmosphere, contributing to the formation of low volatility compounds that are critical to understanding atmospheric reactions and aerosol formation (Finewax, de Gouw & Ziemann, 2018).

Development in Electrochemical Sensors

3-(2-Hydroxyphenyl)catechol has been used in the development of electrochemical sensors. These sensors are designed for the simultaneous determination of catechol and its isomers, demonstrating the compound's utility in environmental monitoring and analysis (Erogul et al., 2015).

properties

CAS RN

91368-55-7

Product Name

3-(2-Hydroxyphenyl)catechol

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

3-(2-hydroxyphenyl)benzene-1,2-diol

InChI

InChI=1S/C12H10O3/c13-10-6-2-1-4-8(10)9-5-3-7-11(14)12(9)15/h1-7,13-15H

InChI Key

USBNIYMZDQVDSO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=C(C(=CC=C2)O)O)O

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=CC=C2)O)O)O

Other CAS RN

91368-55-7

synonyms

(1,1'-biphenyl)-2,2',3-triol
2,2',3-biphenyltriol
2,2',3-trihydroxybiphenyl
3-(2-hydroxyphenyl)catechol
3-HPCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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